Ridinilazole

Catalog No.
S541405
CAS No.
308362-25-6
M.F
C24H16N6
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ridinilazole

CAS Number

308362-25-6

Product Name

Ridinilazole

IUPAC Name

2-pyridin-4-yl-6-(2-pyridin-4-yl-3H-benzimidazol-5-yl)-1H-benzimidazole

Molecular Formula

C24H16N6

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C24H16N6/c1-3-19-21(29-23(27-19)15-5-9-25-10-6-15)13-17(1)18-2-4-20-22(14-18)30-24(28-20)16-7-11-26-12-8-16/h1-14H,(H,27,29)(H,28,30)

InChI Key

UHQFBTAJFNVZIV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)N=C(N4)C5=CC=NC=C5)NC(=N2)C6=CC=NC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

(2,2' bis(4-pyridyl) 3H,3'H 5,5' bibenzimidazole, ridinilazole, SMT19969

Canonical SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)N=C(N4)C5=CC=NC=C5)NC(=N2)C6=CC=NC=C6

Description

The exact mass of the compound Ridinilazole is 388.1436 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Ridinilazole works through a unique mechanism compared to existing antibiotics. Unlike traditional antibiotics that target protein synthesis or cell wall formation in bacteria, Ridinilazole disrupts iron homeostasis within the bacterial cell. This disrupts essential iron-dependent processes, ultimately leading to bacterial death [1]. This novel mechanism offers hope for overcoming resistance developed by bacteria against existing antibiotics.

Source

[1] Alternative Therapeutic Approaches for Multidrug Resistant Bacterial Infections: Reviving the Discovery Pipeline (Alternative Therapeutic Approaches for Multidrug Resistant Bacterial Infections: Reviving the Discovery Pipeline: )

Ridinilazole, chemically known as 2,2′-bis(4-pyridyl)3H,3′H 5,5′-bibenzimidazole, is a novel non-absorbable antimicrobial agent primarily developed for the treatment of Clostridium difficile infection (CDI). It is currently under clinical evaluation and has shown significant efficacy against various strains of C. difficile, including the hypervirulent RT027 strain. The compound's unique structure allows it to selectively target C. difficile while sparing beneficial gut microbiota, making it a promising alternative to traditional treatments like vancomycin and metronidazole .

Ridinilazole exhibits a distinct mechanism of action that does not conform to typical antimicrobial pathways such as cell wall synthesis inhibition or nucleic acid interference. Instead, it binds to specific DNA sequences within the minor groove of C. difficile DNA, disrupting essential cellular processes like septum formation and cell division . This binding leads to an elongated cell morphology and a significant reduction in toxin production, which is critical for the pathogenesis of CDI .

Ridinilazole demonstrates rapid bactericidal activity against C. difficile, with minimal inhibitory concentration (MIC) values ranging from 0.125 to 0.25 mg/L, significantly lower than those for vancomycin (0.5 to 8 mg/L) . Its selective targeting results in reduced inflammatory responses in human intestinal cells and preservation of gut microbiota diversity compared to other treatments . Clinical trials have indicated that ridinilazole not only effectively treats CDI but also reduces recurrence rates significantly .

The synthesis of ridinilazole involves several steps, including condensation reactions that utilize pyridine derivatives and benzimidazole frameworks. Specific methods include:

  • Imidate-DAB condensation reaction: This two-step process forms the core structure of ridinilazole through careful control of reaction conditions .
  • Crystalline forms: Recent patents have described processes for preparing crystalline forms of ridinilazole, enhancing its stability and bioavailability .

Ridinilazole is primarily indicated for the treatment of CDI, particularly in cases where traditional therapies have failed or are inappropriate. Its ability to maintain gut microbiota integrity while effectively targeting pathogenic bacteria positions it as a potential first-line treatment option in clinical settings . Additionally, ongoing research may uncover further applications in treating other gastrointestinal infections.

Studies have shown that ridinilazole interacts selectively with C. difficile without affecting other gut flora or aerobic gram-negative bacteria, which minimizes adverse effects associated with broader-spectrum antibiotics . Its unique binding mechanism has been characterized through biochemical assays, demonstrating its specificity and efficiency in targeting pathogenic strains while preserving beneficial gut bacteria .

Ridinilazole stands out among several similar compounds due to its narrow-spectrum activity and unique mechanism of action. Here are some comparable compounds:

Compound NameMechanism of ActionSpectrumMIC Range (mg/L)
VancomycinCell wall synthesis inhibitionBroad spectrum0.5 - 8
MetronidazoleDNA synthesis inhibitionBroad spectrum0.25 - 8
FidaxomicinRNA polymerase inhibitionNarrow spectrum0.06 - 1
RidinilazoleDNA minor groove bindingNarrow spectrum0.125 - 0.25

Uniqueness: Ridinilazole's selectivity for C. difficile and preservation of microbiota diversity distinguish it from broader-spectrum agents like vancomycin and metronidazole, which can disrupt beneficial gut flora and lead to recurrent infections .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

388.14364454 g/mol

Monoisotopic Mass

388.14364454 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06DX01190R

Drug Indication

Treatment of Clostridium difficile infection

Other CAS

308362-25-6

Wikipedia

Ridinilazole

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 07-15-2023
1: Freeman J, Vernon J, Vickers R, Wilcox MH. Susceptibility of Clostridium difficile isolates of varying antimicrobial resistance phenotypes to SMT19969 and 11 comparators. Antimicrob Agents Chemother. 2015 Nov 9. pii: AAC.02000-15. [Epub ahead of print] PubMed PMID: 26552981.
2: Vickers R, Robinson N, Best E, Echols R, Tillotson G, Wilcox M. A randomised phase 1 study to investigate safety, pharmacokinetics and impact on gut microbiota following single and multiple oral doses in healthy male subjects of SMT19969, a novel agent for Clostridium difficile infections. BMC Infect Dis. 2015 Feb 25;15:91. doi: 10.1186/s12879-015-0759-5. PubMed PMID: 25880933; PubMed Central PMCID: PMC4349307.
3: Corbett D, Wise A, Birchall S, Warn P, Baines SD, Crowther G, Freeman J, Chilton CH, Vernon J, Wilcox MH, Vickers RJ. In vitro susceptibility of Clostridium difficile to SMT19969 and comparators, as well as the killing kinetics and post-antibiotic effects of SMT19969 and comparators against C. difficile. J Antimicrob Chemother. 2015;70(6):1751-6. doi: 10.1093/jac/dkv006. Epub 2015 Feb 3. PubMed PMID: 25652750; PubMed Central PMCID: PMC4498293.
4: Sattar A, Thommes P, Payne L, Warn P, Vickers RJ. SMT19969 for Clostridium difficile infection (CDI): in vivo efficacy compared with fidaxomicin and vancomycin in the hamster model of CDI. J Antimicrob Chemother. 2015;70(6):1757-62. doi: 10.1093/jac/dkv005. Epub 2015 Feb 3. PubMed PMID: 25652749; PubMed Central PMCID: PMC4498292.
5: Baines SD, Crowther GS, Freeman J, Todhunter S, Vickers R, Wilcox MH. SMT19969 as a treatment for Clostridium difficile infection: an assessment of antimicrobial activity using conventional susceptibility testing and an in vitro gut model. J Antimicrob Chemother. 2015 Jan;70(1):182-9. doi: 10.1093/jac/dku324. Epub 2014 Sep 3. PubMed PMID: 25190720; PubMed Central PMCID: PMC4267497.
6: Weiss W, Pulse M, Vickers R. In vivo assessment of SMT19969 in a hamster model of clostridium difficile infection. Antimicrob Agents Chemother. 2014 Oct;58(10):5714-8. doi: 10.1128/AAC.02903-14. Epub 2014 Jul 14. PubMed PMID: 25022586; PubMed Central PMCID: PMC4187990.
7: Goldstein EJ, Citron DM, Tyrrell KL. Comparative in vitro activities of SMT19969, a new antimicrobial agent, against 162 strains from 35 less frequently recovered intestinal Clostridium species: implications for Clostridium difficile recurrence. Antimicrob Agents Chemother. 2014;58(2):1187-91. doi: 10.1128/AAC.02184-13. Epub 2013 Nov 18. PubMed PMID: 24247123; PubMed Central PMCID: PMC3910813.
8: Goldstein EJ, Citron DM, Tyrrell KL, Merriam CV. Comparative in vitro activities of SMT19969, a new antimicrobial agent, against Clostridium difficile and 350 gram-positive and gram-negative aerobic and anaerobic intestinal flora isolates. Antimicrob Agents Chemother. 2013 Oct;57(10):4872-6. doi: 10.1128/AAC.01136-13. Epub 2013 Jul 22. PubMed PMID: 23877700; PubMed Central PMCID: PMC3811411.

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